molecular formula C17H13N3S B2711982 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 903790-64-7

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2711982
CAS No.: 903790-64-7
M. Wt: 291.37
InChI Key: GVOIYIVMHJPWQV-UHFFFAOYSA-N
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Description

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can accommodate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3-diazole: Another imidazole derivative with similar chemical properties.

    4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the sulfanyl and acetonitrile groups.

    2-aminobenzimidazole: Contains a benzimidazole ring, which is structurally similar to the imidazole ring.

Uniqueness

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of both the sulfanyl and acetonitrile groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c18-11-12-21-17-19-13-16(14-7-3-1-4-8-14)20(17)15-9-5-2-6-10-15/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOIYIVMHJPWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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